molecular formula C22H20ClN5OS B608252 (+)-JQ1 PA

(+)-JQ1 PA

Cat. No.: B608252
M. Wt: 437.9 g/mol
InChI Key: ZLSCJWMPQYKVKU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-JQ1 PA is a clickable form of the bromodomain and extraterminal domain (BET) inhibitor (+)-JQ1.1 this compound binds to bromodomain-containing protein 4 (BRD4) and displaces it from Myc in a ChIP-qPCR assay. It reduces proliferation of MV4-11 cells (IC50 = 10.4 nM).
This compound is a clickable JQ1 for building PROTACs, which acts as a BET bromodomain inhibitor.

Biological Activity

(+)-JQ1 PA is a derivative of the BET (bromodomain and extra-terminal domain) inhibitor JQ1, designed as a click-activated compound that enhances the therapeutic potential of JQ1 by facilitating targeted protein degradation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer models, and implications for therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of BET proteins, particularly BRD4. BET inhibitors like JQ1 and its derivatives disrupt the interaction between acetylated histones and BET proteins, leading to the downregulation of oncogenes such as c-MYC. This action results in altered gene expression profiles that can inhibit cancer cell proliferation and induce apoptosis.

Key Mechanisms:

  • Inhibition of Oncogenes : this compound disrupts super-enhancers associated with oncogenes, particularly c-MYC, which is pivotal in various malignancies.
  • Induction of Apoptosis : By downregulating c-MYC, this compound promotes cell cycle arrest and apoptosis in cancer cells.
  • Epigenetic Modulation : The compound modulates histone acetylation patterns, affecting transcriptional regulation across multiple pathways.

Biological Activity in Cancer Models

Research has demonstrated that this compound exhibits significant anti-tumor activity across various cancer types. Below are findings from several studies highlighting its effects:

Prostate Cancer

In prostate cancer models, this compound has been shown to inhibit cell growth while paradoxically promoting invasion and metastasis. This is attributed to the compound's ability to upregulate invasion-related genes through the inhibition of FOXA1, a known suppressor of invasion.

Study Findings
JQ1 treatment led to increased invasion marker expression and enhanced metastatic potential in prostate cancer cells.
In vivo studies indicated that JQ1 promoted metastasis to lymph nodes and bone, correlating with poor survival rates.

Rhabdomyosarcoma and Ewing Sarcoma

In pediatric cancer models, this compound demonstrated potent anti-tumor effects by inhibiting cell proliferation and reducing tumor vascularization.

Study Findings
JQ1 inhibited growth in rhabdomyosarcoma xenografts and reduced tumor-derived angiogenic factors.
The compound suppressed VEGF-driven angiogenesis in vitro, indicating its potential as an anti-angiogenic agent.

Case Study 1: Prostate Cancer Metastasis

A study investigated the effects of this compound on LNCaP prostate cancer cells. The results indicated that while the compound inhibited cell growth at concentrations around 200 nM, it simultaneously activated multiple invasion pathways such as TGF-β signaling and epithelial-mesenchymal transition (EMT), leading to increased invasiveness.

Case Study 2: Neuroinflammation

Another study assessed the impact of JQ1 on neuroinflammation in mouse models. While it showed promise in reducing neuroinflammatory markers in non-transgenic mice, it exacerbated symptoms in R6/2 Huntington's disease mice, indicating a complex interaction with neurological pathways.

Properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSCJWMPQYKVKU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
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MS-417; MS 417; Gtpl7512; gtpl-7512; gtpl 7512
(+)-JQ1 PA

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